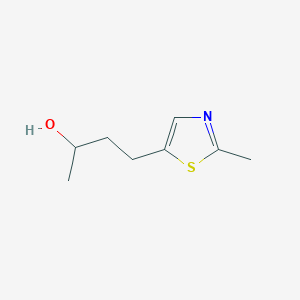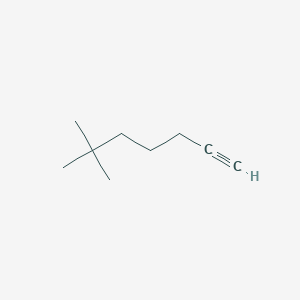
6,6-Dimethylhept-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylhept-1-yne: is a hydrocarbon compound with the molecular formula C9H16 . It belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless, flammable, and toxic liquid primarily used in organic synthesis and as a reagent in research experiments.
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with t-butylacetylene: One method involves reacting t-butylacetylene with a proton-extracting agent to form 6,6-dimethylhept-1-yne.
Organometallic Reactions: Another method includes a multistep organometallic reaction sequence involving metalation by n-butyllithium followed by a Grignard reaction.
Industrial Production Methods: The industrial production of this compound often involves large-scale organometallic reactions, ensuring high yield and purity. The process may include the use of cyclopentyl methyl ether as a solvent to implement a safe, sustainable, and selective synthetic process .
化学反応の分析
Types of Reactions:
Halogenation: 6,6-Dimethylhept-1-yne undergoes halogenation reactions due to its acetylenic unsaturation.
Oxidation: The compound can be oxidized under specific conditions to form various products.
Substitution: It can also undergo substitution reactions, where the triple bond plays a crucial role.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Oxidation: Common oxidizing agents include potassium permanganate or ozone.
Substitution: Reagents like alkyl halides or acids are often used.
Major Products:
Halogenation: Produces dihalides.
Oxidation: Forms carboxylic acids or ketones.
Substitution: Results in substituted alkynes or alkenes.
科学的研究の応用
Chemistry: 6,6-Dimethylhept-1-yne is widely used in organic synthesis as a building block for more complex molecules.
Biology and Medicine: It serves as a precursor in the synthesis of pharmaceuticals, such as terbinafine, an antifungal agent .
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 6,6-dimethylhept-1-yne exerts its effects involves its acetylenic unsaturation, making it reactive in various chemical processes. In the synthesis of terbinafine, for example, it undergoes a series of organometallic reactions to form the key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol . This intermediate then participates in further reactions to produce the final pharmaceutical product .
類似化合物との比較
特性
分子式 |
C9H16 |
|---|---|
分子量 |
124.22 g/mol |
IUPAC名 |
6,6-dimethylhept-1-yne |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3 |
InChIキー |
VUJSMWCUMLMEKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


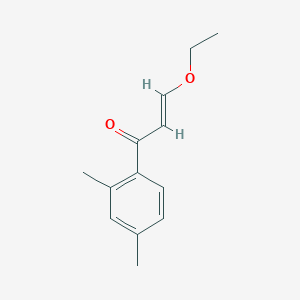
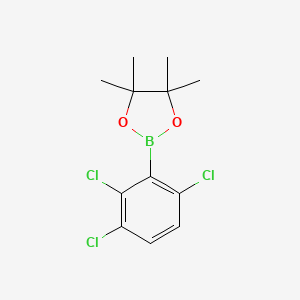
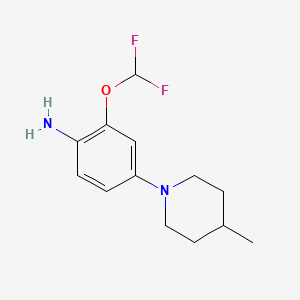


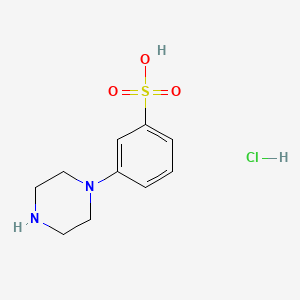
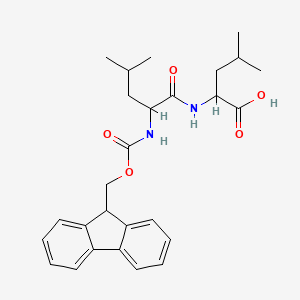


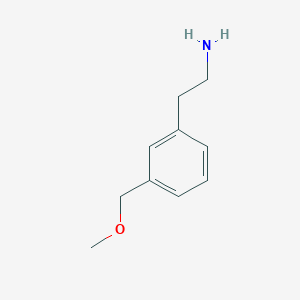
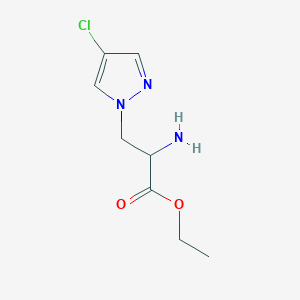
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
